O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine
Description
Properties
IUPAC Name |
O-[(3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)9-7-4/h2H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVVEGECKACSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine . This method is highly regioselective and efficient for the preparation of 3,5-disubstituted isoxazoles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include molecular iodine, n-butyllithium, and hydroxylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that isoxazole derivatives demonstrate significant antimicrobial properties. O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine has been tested against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as follows:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 12a | E. coli | 0.0195 |
| 15 | Bacillus mycoides | 0.0048 |
| 15 | C. albicans | 0.039 |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been explored. In a study focusing on the synthesis of new isoxazolyl steroids, several derivatives exhibited significant antiproliferative activity against prostate cancer cells by inhibiting androgen receptor signaling pathways . This highlights the compound's potential as a therapeutic agent in cancer treatment.
Anti-inflammatory and Analgesic Effects
The compound's derivatives have been investigated for their anti-inflammatory and analgesic properties. Isoxazole derivatives are known to modulate various signaling pathways involved in inflammation, making them valuable in treating inflammatory diseases .
Synthesis of Drug-like Candidates
This compound serves as an intermediate in synthesizing various bioactive molecules through multi-component reactions (MCRs). These reactions allow for the efficient creation of complex heterocyclic compounds from simple starting materials, enhancing the development of drug-like candidates .
Agrochemicals
In the agricultural sector, isoxazole derivatives are being explored as potential agrochemicals due to their bioactivity against pests and diseases affecting crops. The synthesis of such compounds can lead to environmentally friendly solutions for pest management .
Material Science
The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities, including polymers and coatings that possess antimicrobial properties .
Mechanism of Action
The mechanism of action of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Phenyl-substituted analogs (e.g., CAS 2368828-63-9) exhibit lower solubility but improved membrane permeability, making them candidates for central nervous system (CNS) targeting .
Reductive Amination Protocols
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine can be synthesized via reductive amination, a method also employed for morpholinoethyl derivatives like N-benzyl-O-(2-morpholinoethyl)hydroxylamine (VIIIj) . However, the isoxazole ring’s electron-withdrawing nature necessitates milder conditions (e.g., NaBH3CN at pH 6–7) compared to morpholine-based analogs, which tolerate broader pH ranges .
Functional Group Reactivity and Stability
- Hydroxylamine Group : The target compound’s -NH-O- linkage is less prone to oxidation than primary amines (e.g., (3-Methylisoxazol-5-yl)methanamine HCl), which require acidic conditions to prevent decomposition .
- Isoxazole Ring : The 3-methyl substituent stabilizes the ring against nucleophilic attack compared to unsubstituted isoxazoles, as demonstrated in hydrolysis studies under physiological conditions .
Biological Activity
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is a compound belonging to the isoxazole family, known for its diverse biological activities and therapeutic potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Isoxazole Compounds
Isoxazole derivatives are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is a notable member of this family, with specific applications in various fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activities, influencing cellular processes.
- Oxidative Stress Reduction : It has been suggested that this compound may help in reducing oxidative stress within cells, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that certain derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged widely, indicating varying degrees of effectiveness:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 12a | E. coli | 0.0195 |
| 15 | Bacillus mycoides | 0.0048 |
| 15 | C. albicans | 0.039 |
These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .
Antiviral Activity
Isoxazole derivatives have also been investigated for their antiviral properties. Some studies have highlighted their potential against various viral strains, particularly in inhibiting viral replication processes. For instance, compounds similar to this compound have shown effectiveness against influenza viruses by targeting viral proteins essential for replication .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Inhibition of Androgen Receptor Activity : Research indicated that some derivatives could inhibit androgen receptor activity, a critical pathway in prostate cancer progression .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several isoxazole derivatives against clinical isolates of bacteria and fungi. The study found that this compound exhibited significant inhibition zones against E. coli and S. aureus, highlighting its potential as a therapeutic agent.
- Antiviral Screening : In vitro assays tested the antiviral activity of the compound against influenza A virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting that modifications to the isoxazole structure could enhance efficacy.
Q & A
Q. What synthetic routes are most effective for preparing O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves O-alkylation of hydroxylamine derivatives or cyclization reactions using precursors like amidoximes and carboxylic acids. A common approach includes:
- Step 1 : Alkylation of hydroxylamine with a 3-methylisoxazole-5-methanol derivative under alkaline conditions.
- Step 2 : Acidic hydrolysis to yield the hydroxylamine product.
Key optimization parameters include temperature control (e.g., 0–5°C for exothermic steps), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., K2CO3 for deprotonation) .
Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical to confirm purity and structure .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic analysis :
- NMR : Look for signals corresponding to the isoxazole ring protons (δ 6.1–6.3 ppm for the isoxazole proton) and hydroxylamine NH (δ 4.5–5.0 ppm, broad) .
- IR : Confirm the presence of N–O (1250–1350 cm<sup>-1</sup>) and O–H (3200–3400 cm<sup>-1</sup>) stretches .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> = C6H9N2O2, calculated 141.0664) .
Q. What are the key stability considerations for storing this compound?
- Storage : Protect from light and moisture at –20°C under inert gas (argon/nitrogen).
- Degradation risks : Hydroxylamine derivatives are prone to oxidation; stability studies in DMSO suggest a 6-month shelf life at –80°C .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the hydroxylamine group and catalytic residues.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.2, indicating moderate lipophilicity) .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC50) to refine models .
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
- Dose-response studies : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Orthogonal assays : Use both fluorescence-based and radiometric assays to confirm target engagement (e.g., kinase inhibition).
- Metabolite profiling : LC-MS/MS can detect oxidative byproducts that may interfere with activity measurements .
Q. How does the substitution pattern on the isoxazole ring influence reactivity and bioactivity?
- Electronic effects : The 3-methyl group enhances ring stability via steric protection, reducing unwanted side reactions.
- Bioactivity : Methyl substitution at the 5-position improves binding to hydrophobic pockets in enzymes (e.g., observed in RU-301, a related TAM receptor inhibitor) .
- Comparative studies : Synthesize analogs (e.g., 5-ethyl or unsubstituted isoxazole) and compare IC50 values in target assays .
Q. What mechanistic insights can be gained from studying the compound’s redox behavior?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
